molecular formula C12H10N2O2 B111536 6-(3-Aminophenyl)picolinic acid CAS No. 1261925-21-6

6-(3-Aminophenyl)picolinic acid

Cat. No. B111536
M. Wt: 214.22 g/mol
InChI Key: APPZUWSRWDJQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is offered by several scientific product companies .


Molecular Structure Analysis

The InChI code for 6-(3-Aminophenyl)picolinic acid is 1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .

Scientific Research Applications

  • Herbicide Development

    • Field : Agricultural Chemistry
    • Application : “6-(3-Aminophenyl)picolinic acid” has been used in the synthesis of novel compounds with potent herbicidal activity . These compounds were designed using the structural skeleton of new picolinate compounds as a template .
    • Method : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots . Molecular docking analyses were also performed with the receptor auxin-signaling F-box protein 5 (AFB5) .
    • Results : The IC50 value of one compound (V-7) was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .
  • Biodegradation

    • Field : Environmental Biotechnology
    • Application : “6-(3-Aminophenyl)picolinic acid” is a significant intermediate used in industrial production and is considered hazardous for the environment and human health . A Gram-positive bacterium, Rhodococcus sp. PA18, was found to aerobically utilize “6-(3-Aminophenyl)picolinic acid” as a source of carbon and energy .
    • Method : The bacterium was isolated and its ability to degrade “6-(3-Aminophenyl)picolinic acid” was studied .
    • Results : The study demonstrated the potential of Rhodococcus sp. PA18 in the biodegradation of "6-(3-Aminophenyl)picolinic acid" .
  • Coordination Chemistry

    • Field : Inorganic Chemistry
    • Application : Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
    • Method : Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
    • Results : This has led to the development of dietary supplements that are more effective at introducing essential minerals into the body .
  • Antiviral Research

    • Field : Virology
    • Application : Picolinic acid has been found to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus .
    • Method : Mechanistic studies reveal that picolinic acid inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
    • Results : Picolinic acid exhibits promising antiviral activity against SARS-CoV-2 and IAV in pre-clinical animal models .
  • Crystal Engineering

    • Field : Material Science
    • Application : “6-(3-Aminophenyl)picolinic acid” has been used in the formation of cocrystals with pterostilbene . These cocrystals have shown polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure .
    • Method : The crystal structures of two new polymorphs of the 1/1 pterostilbene/picolinic acid cocrystal have been analyzed by single-crystal X-ray diffraction and studied by means of DFT calculations and a set of computational tools (QTAIM, NCIplot, MEP) .
    • Results : The observation of a new R 2 2(10) synthon in each of the two polymorphs has been analyzed energetically, characterized using the topology of the electron density, and rationalized using the MEP surfaces .
  • Chemical Synthesis

    • Field : Synthetic Organic Chemistry
    • Application : “6-(3-Aminophenyl)picolinic acid” has been used as a substrate in various chemical reactions . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
    • Method : In synthetic organic chemistry, it has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
    • Results : The results of these reactions depend on the specific conditions and reactants used .

properties

IUPAC Name

6-(3-aminophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPZUWSRWDJQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611257
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminophenyl)picolinic acid

CAS RN

1261925-21-6
Record name 6-(3-Aminophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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